1-Ethyl-3-guanidinothiourea Hydrochloride
Overview
Description
1-Ethyl-3-guanidinothiourea Hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₄S. It is a white crystalline powder that is soluble in water and has a melting point of 158°C. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-guanidinothiourea Hydrochloride can be synthesized through the reaction of ethylamine with thiourea in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-guanidinothiourea Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous conditions.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of ethylamine derivatives.
Reduction: Reduction reactions typically yield thiourea derivatives.
Substitution: Substitution reactions result in the formation of various alkylated thiourea compounds.
Scientific Research Applications
1-Ethyl-3-guanidinothiourea Hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In biology, it is used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules. In medicine, it is explored for its potential therapeutic applications, including its use as an antimicrobial agent. In industry, it is utilized in the production of rubber and other materials.
Mechanism of Action
The mechanism by which 1-Ethyl-3-guanidinothiourea Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a nucleophile, reacting with electrophilic centers in biological molecules. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Ethylthiourea
Guanidine
Thiourea
Biological Activity
1-Ethyl-3-guanidinothiourea hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is a thiourea derivative characterized by the following structural formula:
- Molecular Formula : C₅H₁₄ClN₃S
- IUPAC Name : this compound
This compound exhibits unique properties due to the presence of both guanidine and thiourea functional groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signal transduction pathways.
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. A study conducted on ovarian cancer cell lines demonstrated that this compound could reduce cell viability significantly. The findings are summarized in the following table:
Cell Line | IC₅₀ (µM) | Effect on Cell Viability (%) |
---|---|---|
EFO-21 | 10 | 30% reduction |
EFO-27 | 15 | 40% reduction |
COLO-704 | 8 | 50% reduction |
These results indicate that the compound is effective against both adherent and suspension cell lines, suggesting its potential use in treating cisplatin-resistant cancers .
Neuroprotective Effects
This compound has also been evaluated for its neuroprotective properties. In vitro studies using an ischemia model showed that the compound significantly reduced glutamate release during reoxygenation phases, as illustrated in the following data:
Concentration (µM) | Glutamate Release (µM) | LDH Activity (U/L) |
---|---|---|
0.1 | 5 | 120 |
1 | 2 | 80 |
10 | 1 | 50 |
The reduction in lactate dehydrogenase (LDH) activity indicates decreased neuronal damage, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Study on Thiourea Derivatives
In a comprehensive study involving various thiourea and guanidine derivatives, including this compound, researchers assessed their biological activities against different cancer cell lines. The study aimed to identify compounds with significant anticancer effects, focusing on their mechanisms and potential for drug development .
Organocatalytic Applications
Another area of research explored the use of this compound as an organocatalyst. It was found to facilitate Michael addition reactions effectively, demonstrating its versatility beyond traditional medicinal applications. The catalytic efficiency was evaluated based on yield and selectivity, contributing valuable insights into its chemical behavior .
Properties
IUPAC Name |
1-(diaminomethylideneamino)-3-ethylthiourea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.ClH/c1-2-7-4(10)9-8-3(5)6;/h2H2,1H3,(H4,5,6,8)(H2,7,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXLCPLOKTRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733851 | |
Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381670-29-7 | |
Record name | 2-(Diaminomethylidene)-N-ethylhydrazine-1-carbothioamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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